molecular formula C15H16N6O3 B13456767 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

Cat. No.: B13456767
M. Wt: 328.33 g/mol
InChI Key: DZPVRYDQJWSIGR-UHFFFAOYSA-N
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Description

3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an azido group, which is known for its reactivity and versatility in chemical synthesis, making it a valuable building block for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method is the diazotransfer reaction, where an amino group is converted into an azido group using a diazotransfer reagent . This reaction is often carried out in the presence of sodium periodate (NaIO4) in water, which facilitates the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve automated solid-phase synthesis, particularly when incorporating azide-modified nucleosides . This method allows for efficient and scalable production, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, substituted derivatives, and complex polymers .

Scientific Research Applications

3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are highly specific, making the compound useful for targeted modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione apart is its unique structure, which combines an azido group with a piperidine-2,6-dione moiety. This combination allows for versatile reactivity and applications in various fields, from chemistry to medicine.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3-[5-(2-azidoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H16N6O3/c16-20-18-6-5-17-10-2-1-9-8-21(15(24)11(9)7-10)12-3-4-13(22)19-14(12)23/h1-2,7,12,17H,3-6,8H2,(H,19,22,23)

InChI Key

DZPVRYDQJWSIGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NCCN=[N+]=[N-]

Origin of Product

United States

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